molecular formula C21H25ClN4O2 B10852222 10-[3-(Diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrochloride

10-[3-(Diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrochloride

Cat. No.: B10852222
M. Wt: 400.9 g/mol
InChI Key: JOPXSOWZGARKAE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of NSC-637994 involves several steps. One of the primary methods includes the reaction of 6H-Imidazo[4,5,1-de]acridin-6-one with 3-(diethylamino)propylamine under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this synthetic route with optimizations to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

NSC-637994 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

NSC-637994 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical studies.

    Biology: It is used in studies related to cell signaling and molecular interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC-637994 involves its interaction with specific molecular targets and pathways. One of the primary targets is quinone reductase 2, an enzyme involved in detoxification pathways and biosynthetic processes . By inhibiting this enzyme, NSC-637994 can modulate various cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

NSC-637994 can be compared with other similar compounds, such as:

    NSC-663284: A quinolinedione compound with similar inhibitory effects on specific enzymes.

    Azacitidine: A cytosine nucleoside analogue with applications in cancer therapy.

The uniqueness of NSC-637994 lies in its specific structure and the particular pathways it targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

10-[3-(diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrochloride

InChI

InChI=1S/C21H24N4O2.ClH/c1-3-24(4-2)11-5-10-22-16-7-8-17-20-19(16)21(27)15-12-14(26)6-9-18(15)25(20)13-23-17;/h6-9,12-13,22,26H,3-5,10-11H2,1-2H3;1H

InChI Key

JOPXSOWZGARKAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O.Cl

Origin of Product

United States

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